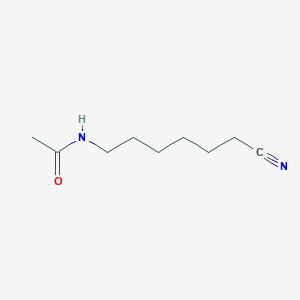

N-(6-Cyanohexyl)acetamide

Descripción

N-(6-Cyanohexyl)acetamide is an acetamide derivative characterized by a cyano (-CN) functional group attached to a hexyl chain at the nitrogen atom of the acetamide backbone. The cyano group confers unique electronic and steric characteristics, influencing solubility, reactivity, and biological interactions .

Propiedades

Número CAS |

62578-13-6 |

|---|---|

Fórmula molecular |

C9H16N2O |

Peso molecular |

168.24 g/mol |

Nombre IUPAC |

N-(6-cyanohexyl)acetamide |

InChI |

InChI=1S/C9H16N2O/c1-9(12)11-8-6-4-2-3-5-7-10/h2-6,8H2,1H3,(H,11,12) |

Clave InChI |

MKJJKJMRZMEMND-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCCCCCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

| Compound Name | Molecular Formula | Functional Groups | Key Substituent Characteristics |

|---|---|---|---|

| N-(6-Cyanohexyl)acetamide | C₉H₁₅N₂O | Acetamide, Cyano (-CN) | Electron-withdrawing cyano group |

| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | Acetamide, Amino (-NH₂) | Electron-donating amino group |

| N-(6-acetamidohexyl)acetamide | C₁₀H₂₀N₂O₂ | Acetamide, Acetamido (-NHAc) | Polar, hydrogen-bonding acetamido group |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | Cyano, Methylamino-carbonyl | Dual functional groups enhancing reactivity |

Key Observations :

- Electron Effects: The cyano group in N-(6-Cyanohexyl)acetamide is strongly electron-withdrawing, reducing electron density at the nitrogen atom compared to the amino or acetamido analogs. This may decrease nucleophilicity but enhance stability in acidic conditions .

- Solubility: Amino-substituted analogs (e.g., N-(6-Aminohexyl)acetamide) exhibit high water solubility due to protonation of the -NH₂ group, whereas cyano derivatives are likely less soluble in polar solvents .

Pharmacological and Chemical Reactivity

Antimicrobial Activity

- Analog Data : Acetamide derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced antimicrobial activity. For example, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (C₁₁H₁₂ClN₂O₂S) inhibits bacterial growth via interactions with cell wall synthesis enzymes .

- However, its efficacy requires empirical validation .

Anticancer Activity

- Analog Data : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (C₂₂H₂₄N₄O₅S) exhibit IC₅₀ values <10 µM against cancer cell lines (HCT-116, MCF-7) by targeting kinase pathways .

- Prediction for N-(6-Cyanohexyl)acetamide: The hydrophobic hexyl chain may improve cell membrane permeability, while the cyano group could modulate interactions with intracellular targets like tubulin or topoisomerases .

Physicochemical Properties

| Property | N-(6-Cyanohexyl)acetamide | N-(6-Aminohexyl)acetamide | N-(6-acetamidohexyl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~181.2 | 158.24 | 200.28 |

| Solubility in Water | Low (predicted) | High | Moderate |

| LogP (Predicted) | ~1.5 | -0.3 | 0.8 |

| Melting Point | Not reported | 120–125°C | 95–100°C |

Notes:

- The cyano group increases hydrophobicity (higher LogP) compared to amino analogs, which may enhance blood-brain barrier penetration .

- Crystallinity: Meta-substituted acetamides (e.g., trichloro derivatives) form diverse crystal lattices due to substituent steric effects, suggesting that N-(6-Cyanohexyl)acetamide could exhibit unique solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.